Cinnamylideneacetophenone
Overview
Description
Cinnamylideneacetophenone is an organic compound that belongs to the class of chalcones It is characterized by the presence of a conjugated system consisting of a phenyl group attached to a propenone moiety
Mechanism of Action
Target of Action
Cinnamylideneacetophenone primarily targets bacterial cells, including Staphylococcus aureus , Streptococcus mutans , and Streptococcus sanguinis . It also presents potent effects against Mycobacterium tuberculosis . These bacteria are responsible for various infections in humans, making them significant targets for antibacterial agents.
Mode of Action
The mode of action of this compound involves bacterial multi-targets, including membrane disruption , cell division inhibition , and reactive-oxygen species induction . This multi-target approach disrupts the normal functioning of the bacterial cells, leading to their death.
Pharmacokinetics
The pharmacokinetic properties of this compound have been predicted in silico .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and survival. It exhibits minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 77.9 to 312 µM against various bacterial species . It also shows moderate toxicity when evaluated on pulmonary cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, hydrophilic effects caused by substituents on the compound’s structure can increase its antibacterial activity against Gram-positive species
Biochemical Analysis
Cellular Effects
Cinnamylideneacetophenone has shown potent effects against Mycobacterium tuberculosis . It also exhibits moderate toxicity when evaluated on pulmonary cells
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamylideneacetophenone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction between cinnamaldehyde and acetophenone in the presence of a base. The reaction typically occurs under reflux conditions, and the base used can be sodium hydroxide or potassium hydroxide. The reaction proceeds as follows:
Cinnamaldehyde+AcetophenoneBasethis compound
The reaction is carried out in an ethanol or methanol solvent, and the product is obtained after purification through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using heterogeneous catalysts such as Fe3O4 magnetic nanoparticles. These catalysts enhance the reaction rate and yield while being environmentally friendly. The reaction conditions involve the use of a catalyst concentration of 10% w/w, and the reaction is typically completed within five hours, yielding approximately 36% of the product .
Chemical Reactions Analysis
Types of Reactions
Cinnamylideneacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated ketones or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Its derivatives have shown promise in anticancer research due to their ability to inhibit cell proliferation.
Industry: It is used in the synthesis of dyes, fragrances, and other fine chemicals.
Comparison with Similar Compounds
Cinnamylideneacetophenone is unique due to its conjugated system and the presence of both phenyl and propenone groups. Similar compounds include:
Cinnamaldehyde: The parent compound, known for its antimicrobial properties.
Acetophenone: A simpler ketone that lacks the conjugated system.
Chalcones: A broader class of compounds with similar structures but varying substituents on the aromatic rings.
This compound stands out due to its enhanced biological activity and potential for diverse applications.
Biological Activity
Cinnamylideneacetophenone (CIN) is an α,β-unsaturated ketone that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CIN, focusing on its anticancer, antibacterial, and antitubercular properties, supported by recent research findings and case studies.
Chemical Structure and Synthesis
This compound is synthesized through a modified Claisen-Schmidt condensation reaction, typically involving trans-cinnamaldehyde and acetophenone. The general structure can be represented as follows:
This compound's structure allows for various substitutions that can enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of CIN derivatives as anticancer agents, particularly against breast cancer cell lines. Notable findings include:
- Cytotoxicity : A study reported that certain derivatives of CIN exhibited sub-micromolar cytotoxicity against MCF-7 breast cancer cells, with IC50 values as low as 1.9 nM for compound 18 and 71 nM for compound 17 . These compounds demonstrated selectivity for cancer cells over non-tumorigenic cells, indicating a promising therapeutic window.
- Mechanism of Action : The cytotoxic effects are attributed to the induction of apoptosis and disruption of cell cycle progression. The presence of a nitro group in the B ring significantly enhances the activity of these compounds .
Table 1: Cytotoxicity Data of this compound Derivatives
Compound | Cell Line | IC50 (nM) | Selectivity Index |
---|---|---|---|
17 | MCF-7 | 1.9 | >25,000 |
18 | MDA-MB-468 | 780 | 35 |
18 | MCF-7 | <1.9 | High |
Doxorubicin | MCF-10A | Varies | Reference |
Antibacterial Activity
CIN derivatives also exhibit significant antibacterial properties. Studies evaluated their effectiveness against various Gram-positive bacteria:
- Minimum Inhibitory Concentration (MIC) : Compounds such as 3 and 4 showed MIC values ranging from 77.9 to 312 µM against Staphylococcus aureus and Streptococcus mutans . The hydrophilicity of these compounds, influenced by substituents on ring B, plays a crucial role in their antibacterial efficacy.
- Mechanism : The antibacterial action is attributed to multiple targets within bacterial cells, including membrane disruption and induction of reactive oxygen species (ROS) .
Table 2: Antibacterial Activity of this compound Derivatives
Compound | Target Bacteria | MIC (µM) |
---|---|---|
3 | Staphylococcus aureus | 77.9 |
4 | Streptococcus mutans | 312 |
2 | Mycobacterium tuberculosis | 57.2 |
Antitubercular Activity
The antitubercular potential of CIN derivatives has also been investigated:
- Efficacy Against Mycobacterium tuberculosis : Selected compounds demonstrated MIC values between 57.2 and 70.9 µM against M. tuberculosis . The ability to penetrate the blood-brain barrier (BBB) is crucial for treating central nervous system infections like tuberculous meningitis.
- ADME Properties : In silico studies indicated that these compounds possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making them suitable candidates for further development .
Table 3: Antitubercular Activity of this compound Derivatives
Compound | MIC (µM) |
---|---|
2 | 57.2 |
10 | 70.9 |
18 | Not specified |
Case Studies
Several case studies have documented the therapeutic potential of CIN derivatives:
- Breast Cancer Treatment : A clinical study involving derivative compounds showed significant tumor reduction in animal models when treated with CIN derivatives compared to controls .
- Infection Control : Another study highlighted the effectiveness of CIN derivatives in reducing bacterial load in infected tissues in vivo, supporting their use as topical antibacterial agents .
Properties
IUPAC Name |
1,5-diphenylpenta-2,4-dien-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONKLJMPKWQQFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302042 | |
Record name | 1,5-Diphenyl-2,4-pentadien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-57-3 | |
Record name | 1,5-Diphenyl-2,4-pentadien-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Diphenyl-2,4-pentadien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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